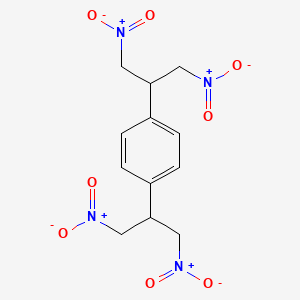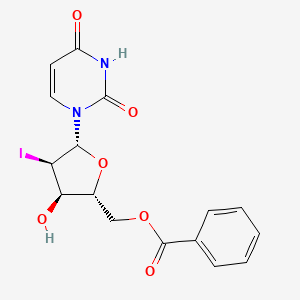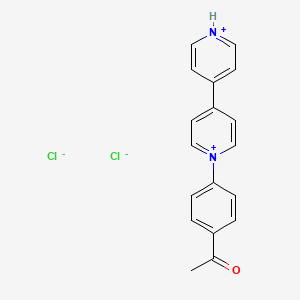![molecular formula C15H20N2O3S B12578568 2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-ol CAS No. 334981-30-5](/img/structure/B12578568.png)
2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-ol is a complex organic compound that belongs to the class of indoles and derivatives. This compound is characterized by the presence of a pyrrolidine ring, a sulfonyl group, and an indole moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-ol involves multiple steps, starting from the construction of the pyrrolidine ring and the indole moiety. The synthetic route typically includes:
Formation of the Pyrrolidine Ring: This can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings.
Introduction of the Sulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring, which can be done using reagents like sulfonyl chlorides under basic conditions.
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, including Fischer indole synthesis or Pictet-Spengler cyclization.
Coupling of the Indole and Pyrrolidine Units: The final step involves coupling the indole and pyrrolidine units through a suitable linker, such as an ethan-1-ol group.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Esterification: The ethan-1-ol group can react with carboxylic acids or acid chlorides to form esters.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-ol has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}ethan-1-ol can be compared with other similar compounds, such as:
1-Methyl-5-(2-phenoxymethyl-pyrrolidine-1-sulfonyl)-1H-indole-2,3-dione: This compound also contains a pyrrolidine ring and an indole moiety but differs in the presence of a phenoxymethyl group and a dione structure.
Pyrrolidine-2,5-dione: This compound features a pyrrolidine ring with two keto groups, making it structurally distinct from the indole-containing compound.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological activities.
Propiedades
Número CAS |
334981-30-5 |
|---|---|
Fórmula molecular |
C15H20N2O3S |
Peso molecular |
308.4 g/mol |
Nombre IUPAC |
2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanol |
InChI |
InChI=1S/C15H20N2O3S/c18-8-5-13-10-16-15-4-3-12(9-14(13)15)11-21(19,20)17-6-1-2-7-17/h3-4,9-10,16,18H,1-2,5-8,11H2 |
Clave InChI |
HBTBLRIOIFJAJP-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)S(=O)(=O)CC2=CC3=C(C=C2)NC=C3CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,5'-Bis[(2,4,6-trimethylphenyl)sulfanyl]-2,2'-bithiophene](/img/structure/B12578488.png)
![3-[(1H-Indazol-5-yl)methyl]-4-methoxy-4-oxobutanoate](/img/structure/B12578493.png)

![2-[(1R)-3-phenyl-1-tributylstannylpropyl]isoindole-1,3-dione](/img/structure/B12578507.png)
![1-Azido-2-[3-(2-bromophenyl)prop-2-en-1-yl]benzene](/img/structure/B12578509.png)


![Silane, dimethyl[(1-phenyl-3-butenyl)oxy]-2-propenyl-](/img/structure/B12578526.png)


![(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-4-methylpentan](/img/structure/B12578548.png)
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-ethoxypropyl)-](/img/structure/B12578549.png)
![3-{4-[4-(But-3-en-1-yl)cyclohexyl]phenyl}prop-2-ynenitrile](/img/structure/B12578553.png)
![2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B12578558.png)
